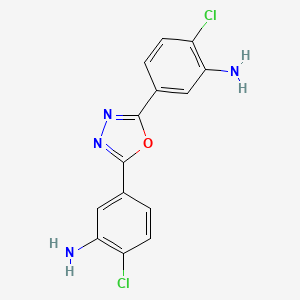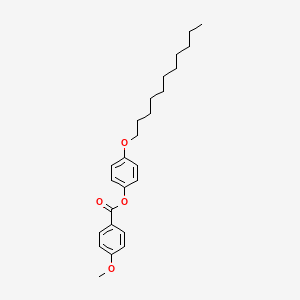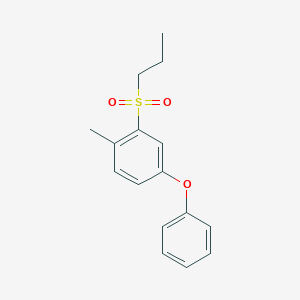![molecular formula C12H10Cl2F3NO B14582479 3-Chloro-4-(chloromethyl)-1-[2-(trifluoromethyl)phenyl]pyrrolidin-2-one CAS No. 61213-56-7](/img/structure/B14582479.png)
3-Chloro-4-(chloromethyl)-1-[2-(trifluoromethyl)phenyl]pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-4-(chloromethyl)-1-[2-(trifluoromethyl)phenyl]pyrrolidin-2-one is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrolidinone ring substituted with chloro, chloromethyl, and trifluoromethyl groups. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of 3-Chloro-4-(chloromethyl)-1-[2-(trifluoromethyl)phenyl]pyrrolidin-2-one typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the following steps:
Formation of the Pyrrolidinone Ring: This can be achieved through cyclization reactions involving appropriate amines and carbonyl compounds.
Introduction of the Chloro and Chloromethyl Groups: Chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride are commonly employed.
Addition of the Trifluoromethyl Group: This step may involve the use of trifluoromethylating agents like trifluoromethyl iodide or trifluoromethyl sulfonates.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis.
Chemical Reactions Analysis
3-Chloro-4-(chloromethyl)-1-[2-(trifluoromethyl)phenyl]pyrrolidin-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro and chloromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Addition Reactions: The presence of the pyrrolidinone ring allows for addition reactions with various electrophiles and nucleophiles.
Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Chloro-4-(chloromethyl)-1-[2-(trifluoromethyl)phenyl]pyrrolidin-2-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-4-(chloromethyl)-1-[2-(trifluoromethyl)phenyl]pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
When compared to similar compounds, 3-Chloro-4-(chloromethyl)-1-[2-(trifluoromethyl)phenyl]pyrrolidin-2-one stands out due to its unique combination of substituents. Similar compounds include:
3-Chloro-4-(chloromethyl)-1-phenylpyrrolidin-2-one: Lacks the trifluoromethyl group, which may affect its chemical and biological properties.
4-(Chloromethyl)-1-[2-(trifluoromethyl)phenyl]pyrrolidin-2-one: Lacks the chloro group, which may influence its reactivity and applications.
3-Chloro-1-[2-(trifluoromethyl)phenyl]pyrrolidin-2-one:
The presence of the trifluoromethyl group in this compound contributes to its distinct properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
61213-56-7 |
|---|---|
Molecular Formula |
C12H10Cl2F3NO |
Molecular Weight |
312.11 g/mol |
IUPAC Name |
3-chloro-4-(chloromethyl)-1-[2-(trifluoromethyl)phenyl]pyrrolidin-2-one |
InChI |
InChI=1S/C12H10Cl2F3NO/c13-5-7-6-18(11(19)10(7)14)9-4-2-1-3-8(9)12(15,16)17/h1-4,7,10H,5-6H2 |
InChI Key |
IQWPMJQJVRSHTK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(C(=O)N1C2=CC=CC=C2C(F)(F)F)Cl)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2S,5S)-2,5-Dimethyl-6-oxa-1-azabicyclo[3.1.0]hexane](/img/structure/B14582411.png)



![4-[2-(Benzylsulfanyl)ethenyl]-2,2-dimethyloxan-4-ol](/img/structure/B14582420.png)
![6-Methyl-4-[2-(1-phenylbutylidene)hydrazinyl]pyridin-2(1H)-one](/img/structure/B14582424.png)



![1-[(4-Chlorophenyl)methyl]-4,6-dimethylquinolin-2(1H)-one](/img/structure/B14582444.png)
![3-[(Chloromethyl)sulfanyl]-2,2,4,4-tetramethylpentane](/img/structure/B14582447.png)


